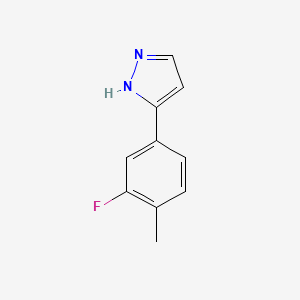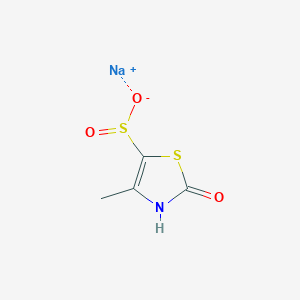
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid+NaOH→Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonate
- Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-thiolate
- Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate, thiolate, and carboxylate counterparts. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C4H4NNaO3S2 |
|---|---|
Poids moléculaire |
201.2 g/mol |
Nom IUPAC |
sodium;4-methyl-2-oxo-3H-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S2.Na/c1-2-3(10(7)8)9-4(6)5-2;/h1H3,(H,5,6)(H,7,8);/q;+1/p-1 |
Clé InChI |
YROMGGDHBKMQKI-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(SC(=O)N1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B13201521.png)
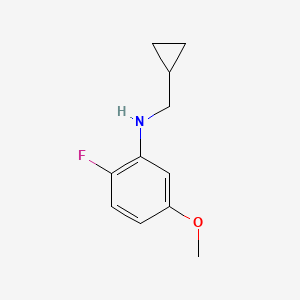
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
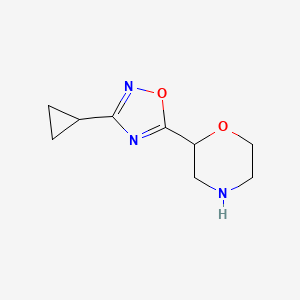
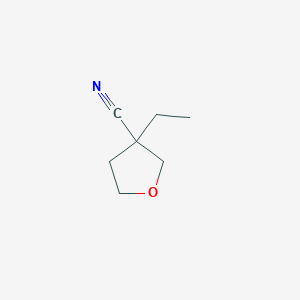
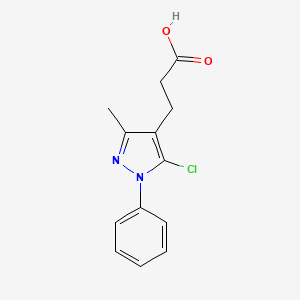
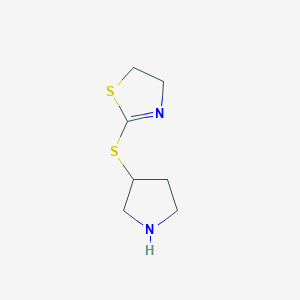
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
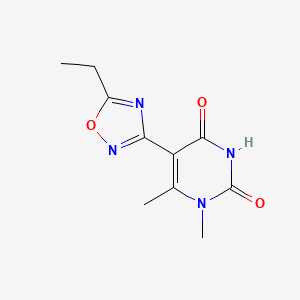
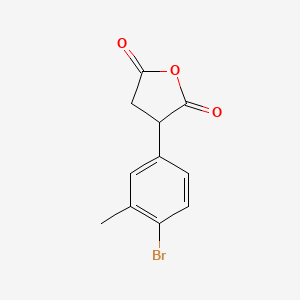
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)

